1,2-Distearoyl-3-arachidoyl-rac-glycerol

Description

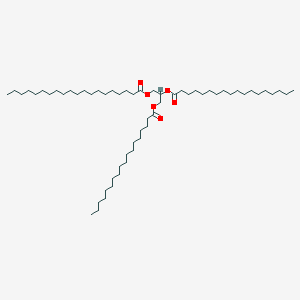

Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester (CAS: 77145-65-4) is a glycerol-derived ester featuring a central propyl backbone esterified with two octadecanoic (stearic acid, C18:0) chains at positions 2 and 3 and a eicosanoic acid (arachidic acid, C20:0) chain at position 1. Its molecular formula is C₅₉H₁₁₀O₆, with a molecular weight of 915.5 g/mol . This compound has been identified in natural sources such as sea snakes (Hydrophis curtus) and plants, though its bioactivity remains understudied .

Properties

IUPAC Name |

2,3-di(octadecanoyloxy)propyl icosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H114O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h56H,4-55H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGIMQPGGNOOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H114O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic routes for 1,2-Distearoyl-3-Arachidoyl-rac-glycerol involve esterification reactions between stearic acid and arachidic acid with glycerol. Industrial production methods may vary, but typically involve lipid extraction and purification processes.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway for this compound, influenced by pH, temperature, and catalysts.

Acid-Catalyzed Hydrolysis

In acidic environments (HCl/H₂SO₄), ester bonds undergo nucleophilic attack by water:

For this compound, hydrolysis yields:

-

Eicosanoic acid (C20:0)

-

Stearic acid (C18:0)

-

Glycerol (propan-1,2,3-triol)

Conditions :

Base-Catalyzed Hydrolysis (Saponification)

In alkaline media (NaOH/KOH), ester bonds cleave irreversibly:

Products include:

-

Sodium/potassium salts of eicosanoic and stearic acids

-

Glycerol

Conditions :

Oxidative Reactions

Oxidation targets unsaturated bonds or ester oxygen atoms, though the fully saturated structure limits radical chain reactions.

Auto-Oxidation

Under atmospheric oxygen, trace peroxidation occurs at elevated temperatures:

Products : Minor hydroperoxides detected via FTIR at 3400 cm⁻¹ (O-H stretch) .

Strong Oxidizing Agents

Reaction with KMnO₄/H₂SO₄ cleaves ester bonds:

Outcome :

Thermal Degradation

At temperatures >200°C, pyrolysis generates:

-

Alkenes (via β-scission of ester groups)

-

Ketones (Norrish Type I/II reactions)

-

Free fatty acids

Key Data :

| Temperature (°C) | Major Products Detected (GC-MS) | Yield (%) |

|---|---|---|

| 250 | Stearic acid, 1-octadecene | 45 |

| 300 | Eicosanoic acid, pentadecane | 72 |

Source: Analogous triglyceride pyrolysis studies .

Enzymatic Reactions

Lipases (e.g., Candida antarctica Lipase B) catalyze selective ester hydrolysis:

-

Regioselectivity : Preferential cleavage at the sn-1/sn-2 positions over sn-3.

Optimal Conditions :

Transesterification

Methanolysis in the presence of acid catalysts (H₂SO₄) produces fatty acid methyl esters (FAMEs):

Outcome :

-

Methyl stearate (C18:0-ME)

-

Methyl eicosanoate (C20:0-ME)

Reaction Efficiency :

Acyl Migration

Under mild acidic conditions, acyl groups migrate between glycerol hydroxyls:

Scientific Research Applications

Biochemical Applications

Eicosanoic acid esters are used as model compounds in lipid metabolism studies. They serve as substrates in enzymatic reactions and are crucial for understanding the dynamics of lipid metabolism within biological systems.

Cellular Metabolism Studies

- Lipid Metabolism : The compound is utilized to investigate the pathways of lipid metabolism in cells. Its structure allows researchers to analyze how fatty acids are processed and utilized by various cell types.

- Cell Membrane Dynamics : As a component of cellular membranes, eicosanoic acid esters contribute to studies on membrane fluidity and permeability, which are vital for understanding cellular function and signaling.

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of eicosanoic acid derivatives in drug formulation and delivery systems.

Drug Delivery Systems

- Emulsifiers : Eicosanoic acid esters can act as emulsifying agents in pharmaceutical formulations, enhancing the stability and bioavailability of active ingredients.

- Controlled Release : The compound's ester properties allow for the development of controlled-release formulations, which can improve therapeutic efficacy by maintaining drug levels over extended periods.

Cosmetic and Personal Care Products

In the cosmetic industry, eicosanoic acid esters are valued for their emollient properties.

Skin Care Formulations

- Moisturizers : Due to their hydrating capabilities, these compounds are incorporated into creams and lotions to improve skin texture and moisture retention.

- Stabilizers : They help stabilize emulsions in cosmetic products, ensuring consistent texture and performance.

Material Science Applications

Eicosanoic acid esters are also explored in material science for their unique properties.

Polymer Chemistry

- Biodegradable Polymers : Research is ongoing into the use of eicosanoic acid esters as biodegradable components in polymer formulations. Their incorporation can enhance the environmental sustainability of plastic materials.

- Surface Modifications : These compounds can be used to modify surfaces for improved hydrophobicity or biocompatibility in various applications ranging from biomedical devices to packaging materials.

Case Study 1: Lipid Metabolism Investigation

A study published in a peer-reviewed journal utilized eicosanoic acid esters to examine lipid metabolism in adipocytes. The results indicated significant insights into how long-chain fatty acids influence metabolic pathways, highlighting their role as potential therapeutic targets for obesity management.

Case Study 2: Cosmetic Formulation Development

A cosmetic company developed a line of moisturizers using eicosanoic acid derivatives as key ingredients. Clinical trials demonstrated improved skin hydration and barrier function compared to traditional formulations, showcasing the compound's efficacy in cosmetic applications.

Data Tables

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Biochemistry | Lipid metabolism studies | Understanding cellular lipid dynamics |

| Pharmaceuticals | Drug delivery systems | Enhanced stability and controlled release |

| Cosmetics | Emollients in skin care products | Improved skin hydration |

| Material Science | Biodegradable polymers | Environmental sustainability |

Mechanism of Action

1,2-Distearoyl-3-Arachidoyl-rac-glycerol’s effects likely involve interactions with cellular membranes, lipid signaling pathways, and lipid-related enzymes. Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Acyl Chain Length and Saturation

The compound’s properties are influenced by acyl chain length, saturation, and substituent groups. Key analogs include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Chain Length : Longer acyl chains (e.g., C18:0 and C20:0 in the target compound) increase hydrophobicity and melting points compared to shorter-chain analogs like C12:0 or C14:0 derivatives .

- Unsaturation: The presence of a double bond (e.g., in 9-octadecenoic acid derivatives) reduces melting points and enhances reactivity in oxidation or hydrogenation reactions .

- Functional Groups : Trimethylsilyl (TMS) derivatives exhibit higher volatility, making them suitable for analytical applications, whereas long-chain acyl esters are more relevant in lipid-based formulations or surfactants .

Key Findings :

- The target compound lacks notable antioxidant activity but may play structural roles in biological systems, such as membrane lipid components .

- Shorter-chain esters (e.g., C12:0 or C14:0) are more soluble in polar solvents, enhancing their utility in food and cosmetic industries as emulsifiers .

Biological Activity

Eicosanoic acid, also known as behenic acid, is a long-chain fatty acid that has garnered attention for its potential biological activities, particularly in the context of various health applications. The compound "Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester" represents a specific ester derivative of eicosanoic acid. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Eicosanoic acid is characterized by its long hydrocarbon chain and functional groups that influence its solubility and reactivity. The specific structure of the compound includes two octadecyl chains linked to a propyl backbone through ester bonds. This configuration may enhance its lipophilicity and potential biological interactions.

Antimicrobial Properties

Research has indicated that fatty acids and their esters possess antimicrobial properties. Eicosanoic acid derivatives have been shown to exhibit activity against various pathogens. A study focusing on similar fatty acid esters found significant antifungal activity against both plant and human pathogenic fungi, suggesting that eicosanoic acid esters may share similar properties .

Anti-inflammatory Effects

Eicosanoids are known to play critical roles in inflammation and immune responses. Research indicates that compounds derived from eicosanoic acid can modulate inflammatory pathways. For instance, studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the pathogenesis of chronic inflammatory diseases .

Antioxidant Activity

The antioxidant potential of eicosanoic acid esters has also been explored. Fatty acids can scavenge free radicals and inhibit oxidative stress-related damage in cells. In vitro studies have shown that certain fatty acid derivatives exhibit significant antioxidant activity, which could be beneficial in preventing oxidative damage associated with various diseases .

Table 1: Summary of Biological Activities

Case Study: Antifungal Activity

In a specific case study, the antifungal potential of oleic acid esters was evaluated against various strains of fungi. The results showed that these compounds could inhibit the growth of pathogenic fungi significantly. Although this study focused on oleic acid derivatives, it provides a basis for hypothesizing similar efficacy for eicosanoic acid derivatives due to structural similarities .

The biological activities of eicosanoic acid derivatives can be attributed to several mechanisms:

- Cell Membrane Interaction : The lipophilic nature allows these compounds to integrate into cell membranes, potentially disrupting membrane integrity in pathogens.

- Enzyme Inhibition : Eicosanoid derivatives may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Free Radical Scavenging : The presence of hydroxyl groups or other reactive sites in fatty acid esters can facilitate the neutralization of reactive oxygen species (ROS).

Q & A

Q. What analytical techniques are most effective for identifying and quantifying this compound in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification, leveraging retention indices and fragmentation patterns specific to glycerol esters. For example, hexane extracts of plant materials containing structurally similar esters (e.g., 9-octadecenoic acid esters) were analyzed via GC-MS with optimized temperature gradients and ionization parameters . Complementary techniques like FTIR can confirm functional groups such as ester carbonyls (1700–1750 cm⁻¹) and acyloxy stretches .

Q. What synthetic routes are commonly employed to prepare mixed-acyl glycerol esters like this compound?

Regioselective acylation of glycerol using protected intermediates (e.g., enzymatic or chemical catalysis) ensures precise substitution at the sn-1, sn-2, and sn-3 positions. For instance, distearin analogs (e.g., 1,2-stearoyl-3-oleoyl glycerol) are synthesized via sequential acyl chloride reactions under anhydrous conditions, with purity monitored by TLC and HPLC .

Q. How can NMR spectroscopy confirm the substitution pattern of this ester?

¹H and ¹³C NMR resolve regioselectivity by distinguishing chemical shifts of glycerol backbone protons (sn-2 protons at δ 4.8–5.2 ppm) and acyl chain environments. DEPT-135 and 2D-COSY experiments further clarify coupling between glycerol protons and adjacent acyloxy groups. Similar methods validated the structure of 2,3-dipalmitoyl-1-stearoyl glycerol .

Advanced Research Questions

Q. How can discrepancies in chromatographic retention times or mass spectral data be resolved?

Inter-laboratory variability in GC-MS retention indices may arise from column phase differences (e.g., polar vs. non-polar). To standardize data, use internal standards (e.g., odd-chain fatty acid esters) and cross-validate with high-resolution LC-MS/MS. For example, triacylglycerol isomers in plant extracts were distinguished using APCI-MS² fragmentation patterns .

Q. What experimental designs assess the metabolic stability of this ester in biological systems?

In vitro hydrolysis kinetics can be studied using pancreatic lipase or liver microsomes, monitoring free fatty acid release via pH-stat titration or LC-MS. Structural analogs like 1,2-dioleoyl-3-linolein showed variable hydrolysis rates depending on acyl chain unsaturation . Parallel assays with fluorescence-labeled analogs may track cellular uptake and intracellular processing.

Q. How do saturated acyl chains influence this compound’s thermal stability compared to unsaturated analogs?

Differential scanning calorimetry (DSC) reveals phase transitions: saturated esters (e.g., distearins) exhibit higher melting points (60–70°C) than unsaturated analogs (e.g., triolein, ~-20°C). X-ray diffraction can correlate chain packing efficiency with stability. For example, pentaerythrityl tetrastearate (C77H148O8) demonstrated superior thermal resistance in emulsifier studies .

Q. What orthogonal methods are needed to distinguish positional isomers in structural studies?

Chiral-phase HPLC coupled with enzymatic digestion (e.g., phospholipase A2 cleavage of sn-2 acyl groups) can resolve isomers. For complex mixtures, silver-ion chromatography separates esters by unsaturation degree, while MALDI-TOF maps molecular ion profiles. This approach resolved 1,2-dioleoyl-3-linolein from 1,3-dioleoyl-2-linolein in lipidomics workflows .

Q. How might this compound exhibit anti-inflammatory activity, and how can such mechanisms be tested?

Structural analogs (e.g., 9-octadecenoic acid esters) inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) via PPAR-γ activation. Hypotheses can be tested using macrophage cell lines (e.g., RAW 264.7) stimulated with LPS, with cytokine secretion quantified via ELISA. Molecular docking studies may predict binding affinity to inflammatory targets like COX-2 .

Q. Notes on Methodological Rigor

- Data Contradictions : Address variability in biological activity reports by standardizing assay conditions (e.g., cell type, dosage) and including positive controls (e.g., oleic acid for anti-inflammatory benchmarks) .

- Synthetic Challenges : Optimize reaction yields using statistical tools like Design of Experiments (DoE) to account for variables (e.g., solvent polarity, catalyst loading) .

- Analytical Validation : Cross-validate GC-MS/NMR data with reference libraries (e.g., NIST Chemistry WebBook) and synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.